molecular formula C8H13Br B13471562 2-Bromospiro[3.4]octane

2-Bromospiro[3.4]octane

Cat. No.: B13471562
M. Wt: 189.09 g/mol
InChI Key: XNSHKCQAWVEGCM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Spirochemistry

Spirocyclic compounds, characterized by two rings connected by a single common atom, have intrigued chemists for over a century. researchgate.net While early interest in these molecules was primarily academic, focusing on their unique three-dimensional structures and inherent strain, the field has evolved significantly. researchgate.netwikipedia.org The latter half of the 20th century saw an increased understanding of their synthesis and properties. agendabookshop.com In recent decades, spirochemistry has experienced a renaissance, driven by the recognition of spirocyclic scaffolds as "privileged pharmacophores" in medicinal chemistry. rsc.orgmolport.com The founding of companies like SpiroChem in 2011, which specializes in the design and synthesis of novel spirocyclic building blocks for drug discovery, underscores the contemporary importance and commercial interest in this area of chemistry. spirochem.comithistory.orgmpg.despirochem.com This evolution reflects a shift from fundamental curiosity to targeted application, particularly in the life sciences. spirochem.comdomainex.co.uk

Significance of Spiro[3.4]octane Scaffolds in Synthetic Chemistry

The spiro[3.4]octane scaffold, a structural motif consisting of a cyclobutane (B1203170) ring fused to a cyclopentane (B165970) ring through a single carbon atom, has emerged as a valuable component in modern synthetic chemistry. ontosight.ainih.gov Its rigid and well-defined three-dimensional geometry makes it an attractive framework for the design of novel therapeutic agents. smolecule.comsolubilityofthings.com Researchers in medicinal chemistry have increasingly incorporated spiro[3.4]octane-containing structures into drug candidates for a wide range of diseases, including cancer, as well as neurological and metabolic disorders. rsc.orgnih.gov Beyond pharmaceuticals, these scaffolds serve as versatile building blocks for the synthesis of more complex molecular architectures and new materials with specific physicochemical properties. smolecule.comevitachem.com The utility of this scaffold is further demonstrated by its inclusion in fragment libraries for drug discovery, aiming to explore new chemical space. domainex.co.uk

Unique Structural Features and Intrinsic Strain of the Spiro[3.4]octane System

The defining feature of the spiro[3.4]octane system is the spirocyclic junction, where the cyclobutane and cyclopentane rings are orthogonally oriented. ontosight.ai This arrangement locks the molecule into a rigid conformation and introduces significant ring strain. The strain arises from the deviation of bond angles from the ideal tetrahedral geometry, particularly within the four-membered ring. This inherent strain is a key determinant of the molecule's reactivity, often serving as a driving force for chemical transformations. rsc.org For instance, the ring strain energy for a related spiro[3.4]octane derivative has been estimated to be in the range of 28–32 kcal/mol.

PropertyDescription
Molecular Formula C8H14
Molecular Weight 110.20 g/mol
Core Structure A cyclobutane ring and a cyclopentane ring sharing a single carbon atom (spiro-atom).
Key Feature High degree of rigidity and intrinsic ring strain. ontosight.ai
Conformational Profile Limited conformational flexibility compared to larger spiro systems.

Role of Halogenation in Modifying Spirocyclic Reactivity

The introduction of a halogen atom, such as bromine, onto the spiro[3.4]octane scaffold significantly alters its chemical reactivity. Halogenation, particularly at the 2-position of the cyclobutane ring to form 2-Bromospiro[3.4]octane, introduces an electrophilic center into the molecule. The bromine atom acts as a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This enhanced reactivity is a key feature that synthetic chemists can exploit. For example, the bromomethyl group in a related spiro compound enhances its electrophilicity compared to its chlorinated analog, making it more reactive in nucleophilic substitutions. This principle allows for the facile introduction of a wide variety of functional groups, thereby enabling the diversification of the spiro[3.4]octane core for various applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H13Br

Molecular Weight

189.09 g/mol

IUPAC Name

2-bromospiro[3.4]octane

InChI

InChI=1S/C8H13Br/c9-7-5-8(6-7)3-1-2-4-8/h7H,1-6H2

InChI Key

XNSHKCQAWVEGCM-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(C2)Br

Origin of Product

United States

Synthetic Methodologies for 2 Bromospiro 3.4 Octane and Its Precursors

Strategies for Constructing the Spiro[3.4]octane Framework

The assembly of the spiro[3.4]octane skeleton is a key challenge that can be addressed through various synthetic strategies. These methods range from classical annulation techniques to modern catalytic processes, each offering distinct advantages in terms of efficiency and substrate scope.

Annulation Approaches to Cyclopropane and Cyclobutane (B1203170) Rings

Annulation, or ring-forming, reactions are a cornerstone of cyclic compound synthesis. For the spiro[3.4]octane framework, these strategies typically involve the construction of one of the rings onto a pre-existing cyclic precursor. One common approach involves the annulation of a cyclobutane ring onto a cyclopentane (B165970) derivative. rsc.org For instance, the reaction of a cyclopentanone (B42830) with a suitable four-carbon building block can lead to the spirocyclic core. Methodologies such as the Paterno-Büchi reaction, a [2+2] photocycloaddition between a ketone and an alkene, can be envisioned for creating the cyclobutane portion, although this is more commonly applied for oxetane (B1205548) synthesis.

Alternatively, intramolecular cyclization of a suitably functionalized cyclopentyl substrate can be employed. For example, a cyclopentane ring bearing a side chain with a leaving group at the 4-position relative to another reactive group could undergo an intramolecular nucleophilic substitution to form the cyclobutane ring. These classical approaches, while fundamental, may sometimes be limited by harsh conditions or the multi-step synthesis required to prepare the necessary precursors.

Ring-Closing Metathesis (RCM) in Spirocyclic Synthesis

Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the synthesis of a wide array of cyclic and spirocyclic systems. arkat-usa.orgwikipedia.org This catalytic reaction, often employing ruthenium-based catalysts like the Grubbs' or Hoveyda-Grubbs' catalysts, facilitates the intramolecular coupling of two terminal alkene functionalities to form a new cyclic alkene, releasing ethylene (B1197577) as a byproduct. wikipedia.orgorganic-chemistry.org

For the synthesis of a spiro[3.4]octane precursor, a diallylated cyclopentanone or a related cyclopentane derivative serves as an ideal starting material. The key RCM step proceeds as follows:

Preparation of the Diene: A cyclopentane-based precursor is functionalized with two terminal alkene chains attached to the same carbon atom. This can be achieved through the diallylation of an active methylene (B1212753) compound like 1,3-cyclopentanedione. arkat-usa.org

Catalytic Cyclization: The resulting diene is then treated with an olefin metathesis catalyst. The catalyst facilitates an intramolecular reaction between the two allyl groups, forming an unsaturated five-membered ring spiro-fused to the original ring.

Hydrogenation: The resulting spiro[3.4]octene derivative can then be readily hydrogenated using standard methods (e.g., H₂ gas with a palladium on carbon catalyst) to afford the saturated spiro[3.4]octane framework.

This RCM strategy is highly valued for its functional group tolerance and the typically mild reaction conditions required. researchgate.netdrughunter.com

RCM Synthesis StepReactant/IntermediateKey Reagent(s)Product
Diallylation Cyclopentane derivativeBase, Allyl BromideDiallylated cyclopentane
RCM Diallylated cyclopentaneGrubbs' CatalystSpiro[3.4]octene derivative
Hydrogenation Spiro[3.4]octene derivativeH₂, Pd/CSpiro[3.4]octane

Rearrangement Reactions of Bicyclic Precursors

Rearrangement reactions provide an alternative, often elegant, pathway to spirocyclic systems from isomeric bicyclic precursors. These transformations typically involve the migration of a carbon-carbon bond, driven by the formation of a more stable intermediate, such as a tertiary carbocation. masterorganicchemistry.com A notable example is the pinacol (B44631) rearrangement of 1,2-diols. libretexts.org

In the context of spiro[3.4]octane synthesis, a bicyclo[4.2.0]octane or a bicyclo[3.3.0]octane system could potentially be rearranged. For instance, the acid-catalyzed rearrangement of a specifically substituted bicyclo[3.3.0]octan-1-ol could, in principle, lead to a spiro[3.4]octan-5-one. The mechanism would involve protonation of the hydroxyl group, its departure as water to form a carbocation, followed by a 1,2-alkyl shift that expands one ring while contracting another, ultimately leading to the spirocyclic ketone after deprotonation. While the reverse reaction, the rearrangement of spiro[3.4]octan-5-ols to bicyclo[3.3.0]octenes, has been documented, the forward synthetic application requires careful substrate design to favor the spirocyclic product. researchgate.net

Multi-Component Reactions for Spiro[3.4]octane Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.govorganic-chemistry.org While specific MCRs for the direct synthesis of the carbocyclic spiro[3.4]octane are not widely reported, the principles can be applied to construct highly functionalized spirocyclic systems.

For example, a domino reaction could be designed where an initial reaction creates a linear precursor that then undergoes a spontaneous or catalyzed intramolecular cyclization to form the spiro framework. Such a reaction might involve a Michael addition followed by an intramolecular aldol (B89426) condensation or a similar cascade process. The development of a one-pot MCR for spiro[3.4]octane would represent a significant advancement in the efficient synthesis of this scaffold.

Regioselective and Stereoselective Bromination Techniques

Once the spiro[3.4]octane framework is in place, the next crucial step is the introduction of a bromine atom at the C2 position. This requires a method that is both regioselective (targeting the correct carbon) and, if applicable, stereoselective.

Radical Bromination using N-Bromosuccinimide (NBS) and Initiators

For the bromination of an alkane like spiro[3.4]octane, free radical halogenation is the most common and effective method. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation, as it provides a low, constant concentration of bromine (Br₂) and the bromine radical (Br•), which minimizes side reactions often encountered with elemental bromine. masterorganicchemistry.com The reaction is typically initiated by light (hν) or a radical initiator such as azobisisobutyronitrile (AIBN).

The mechanism proceeds through a classic radical chain reaction:

Initiation: The initiator (e.g., AIBN or UV light) generates a small number of bromine radicals (Br•) from the trace amounts of HBr and NBS, or directly from Br₂.

Propagation (Step 1): A bromine radical abstracts a hydrogen atom from the spiro[3.4]octane molecule, forming hydrogen bromide (HBr) and a spiro[3.4]octyl radical. The stability of the resulting radical dictates the regioselectivity. In spiro[3.4]octane, there are several types of C-H bonds. Abstraction of a hydrogen from a secondary carbon (like C2) is generally favored over abstraction from a primary carbon due to the greater stability of the secondary radical.

Propagation (Step 2): The spiro[3.4]octyl radical reacts with a molecule of Br₂ (generated from the reaction of HBr with NBS) to form 2-Bromospiro[3.4]octane and a new bromine radical, which continues the chain.

Termination: The reaction is terminated when two radicals combine.

The regioselectivity of this reaction favors the formation of this compound over bromination at other positions due to the higher stability of the secondary radical intermediate compared to a primary radical. The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) or acetonitrile (B52724) to prevent ionic side reactions. organic-chemistry.org

Radical Bromination StepDescription
Initiation Formation of initial bromine radicals (Br•) using light or AIBN.
Propagation 1 Br• abstracts a hydrogen from C2 of spiro[3.4]octane, forming a stable secondary radical.
Propagation 2 The spiro[3.4]octyl radical reacts with Br₂ to yield the product and a new Br•.
Termination Combination of any two radical species to end the chain reaction.

The stereochemical outcome of this radical bromination on the chiral C2 carbon will typically result in a racemic mixture of (R)- and (S)-2-Bromospiro[3.4]octane, as the intermediate secondary radical is planar and can be attacked by bromine from either face with roughly equal probability.

Decarboxylative Halogenation Approaches (e.g., Hunsdiecker-type reactions)

Decarboxylative halogenation serves as a primary method for the synthesis of organic halides from carboxylic acids. The most prominent example, the Hunsdiecker reaction, facilitates the conversion of a carboxylic acid's silver salt into an alkyl halide with one less carbon atom. byjus.comwikipedia.org This transformation is particularly applicable for the synthesis of this compound from a precursor such as spiro[3.4]octane-2-carboxylic acid.

The classical Hunsdiecker reaction mechanism proceeds through a radical chain pathway. wikipedia.orgorganic-chemistry.org Initially, the silver salt of the carboxylic acid reacts with bromine to form an unstable acyl hypobromite (B1234621) intermediate. adichemistry.comalfa-chemistry.com This intermediate then undergoes homolytic cleavage of the weak oxygen-bromine bond, leading to the formation of a carboxyl radical and a bromine atom. byjus.com The carboxyl radical subsequently loses carbon dioxide to generate a spiro[3.4]octyl radical at the 2-position. This radical then abstracts a bromine atom from another acyl hypobromite molecule or reacts with a bromine radical to yield the final product, this compound. wikipedia.org

Modern variations of this reaction have been developed to improve efficiency and avoid the need for pre-formed silver salts. These methods may employ other metallic catalysts, such as those based on iron, or use alternative reagents like N-Bromosuccinimide (NBS) in the presence of a catalyst to promote the decarboxylative bromination directly from the free carboxylic acid. organic-chemistry.orgrsc.org

Table 1: Overview of Hunsdiecker-Type Reaction for this compound Synthesis
ParameterDescription
PrecursorSilver spiro[3.4]octane-2-carboxylate
Primary ReagentBromine (Br₂) in an inert solvent like CCl₄ adichemistry.com
Key IntermediateSpiro[3.4]octan-2-yl radical
Reaction TypeRadical Decarboxylative Bromination pku.edu.cn
ProductThis compound

Electrophilic Bromination Strategies and Mechanistic Considerations

Electrophilic addition of bromine to an alkene is a fundamental reaction in organic synthesis and can be applied to prepare 2,3-dibromospiro[3.4]octane from a spiro[3.4]octene precursor, which can then be further manipulated to yield the target compound. For instance, the electrophilic bromination of spiro[3.4]oct-2-ene would be a key step.

The mechanism is initiated by the interaction of the electron-rich double bond of the spiro[3.4]octene with molecular bromine. This interaction polarizes the bromine molecule, leading to the formation of a cyclic bromonium ion intermediate. youtube.com This three-membered ring intermediate is highly strained and electrophilic. In the subsequent step, a bromide ion, acting as a nucleophile, attacks one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bromonium ring, resulting in an anti-addition stereochemical outcome. This process yields a vicinal dibromide, specifically 2,3-dibromospiro[3.4]octane. Further selective dehydrobromination would be required to obtain this compound.

Table 2: Electrophilic Bromination of Spiro[3.4]oct-2-ene
ParameterDescription
PrecursorSpiro[3.4]oct-2-ene
ReagentBromine (Br₂)
Key IntermediateCyclic bromonium ion
MechanismElectrophilic Addition
Initial Producttrans-2,3-Dibromospiro[3.4]octane

Directed Bromination for Specific Isomeric Forms

Achieving regioselectivity to synthesize a specific isomer, such as this compound, often requires the use of directing groups. If the spiro[3.4]octane skeleton is already substituted with a functional group, this group can influence the position of subsequent bromination through steric or electronic effects.

For example, the presence of a hydroxyl or carbonyl group on the spirocyclic frame can direct bromination to a specific position. A hydroxyl group might form a complex with the brominating agent, delivering it to a nearby carbon atom. A carbonyl group, as in spiro[3.4]octan-2-one, could be converted to its enol or enolate form, which would then react with an electrophilic bromine source like NBS. This would lead to bromination at the α-position (the C1 or C3 position). Subsequent chemical steps would be necessary to remove the directing group and potentially isomerize the product to the desired 2-bromo isomer. Steric hindrance from bulky substituents on the ring can also block certain positions, thereby directing the incoming bromine atom to less hindered sites.

Enantioselective Synthesis of Chiral this compound

Since the C2 position of this compound is a stereocenter, the molecule is chiral. The synthesis of a single enantiomer (either (R)- or (S)-2-Bromospiro[3.4]octane) requires enantioselective methods.

Chiral Auxiliary-Mediated Approaches

Another established method for asymmetric synthesis involves the use of a chiral auxiliary. wikipedia.orgsigmaaldrich.com This approach involves temporarily attaching an enantiomerically pure molecule (the auxiliary) to a precursor. wikipedia.org The inherent chirality of the auxiliary then directs the stereochemical course of subsequent reactions. nih.gov

In a synthesis of chiral this compound, an achiral precursor could be covalently bonded to a chiral auxiliary, such as a derivative of pseudoephedrine or an oxazolidinone. wikipedia.orgnih.gov The presence of the auxiliary would then control a key bond-forming step, for example, an alkylation or cyclization to form the spiro[3.4]octane ring, with high diastereoselectivity. After the desired chiral spirocyclic structure is formed, the auxiliary is chemically cleaved and can often be recovered for reuse. wikipedia.org The resulting enantiomerically enriched spiro[3.4]octane precursor is then converted to the final 2-bromo derivative.

Table 3: General Steps in a Chiral Auxiliary Approach
StepDescription
1. AttachmentCovalent bonding of an achiral precursor to a single enantiomer of a chiral auxiliary.
2. Stereoselective ReactionThe chiral auxiliary directs the stereochemistry of a key reaction to form the chiral spirocycle.
3. CleavageRemoval of the chiral auxiliary to yield the enantiomerically enriched spiro[3.4]octane precursor.
4. BrominationConversion of the chiral precursor to the final this compound product.

Enzymatic or Biocatalytic Synthesis Routes (if applicable)

Biocatalysis offers a green and highly selective alternative for chemical synthesis. The use of enzymes, specifically halogenases, for the incorporation of halogen atoms into organic molecules is a known strategy. nih.govucsb.edu There are several classes of halogenating enzymes, including FADH₂-dependent and non-heme iron-dependent halogenases, which can catalyze the bromination of C-H bonds. nih.gov

While a specific halogenase for the direct synthesis of this compound has not been reported, this route is theoretically plausible. Such an enzyme could potentially act on a spiro[3.4]octane precursor, installing a bromine atom with high regio- and enantioselectivity. The mechanism of FADH₂-dependent halogenases is thought to involve the formation of a hypobromous acid (HOBr) species within the enzyme's active site, which then performs an electrophilic bromination on the substrate. nih.gov Non-heme iron halogenases, on the other hand, typically proceed via a radical mechanism involving substrate C-H activation. nih.gov The application of such an enzyme would represent a highly efficient and environmentally benign route to chiral this compound.

Reactivity and Transformation Pathways of 2 Bromospiro 3.4 Octane

Nucleophilic Substitution Reactions

Nucleophilic substitution involves the replacement of the bromine atom, a good leaving group, by a nucleophile. savemyexams.com For a secondary substrate like 2-Bromospiro[3.4]octane, both SN1 and SN2 mechanisms are possible. pressbooks.pub

SN1 and SN2 Pathways of the Bromine Moiety

The competition between SN1 and SN2 pathways is primarily dictated by the reaction conditions. pressbooks.pub

SN2 (Substitution Nucleophilic Bimolecular): This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. organic-chemistry.org This "backside attack" results in an inversion of stereochemistry at the reaction center. organic-chemistry.orgchemguide.co.uk For this compound, the SN2 mechanism is favored by the use of strong, typically anionic, nucleophiles in polar aprotic solvents. pressbooks.pub The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (rate = k[C8H13Br][Nu]). savemyexams.com

SN1 (Substitution Nucleophilic Unimolecular): This is a two-step mechanism. The first and rate-determining step is the spontaneous dissociation of the carbon-bromine bond to form a planar secondary carbocation intermediate. organic-chemistry.org In the second step, a nucleophile attacks the carbocation. Since the nucleophile can attack from either face of the planar carbocation, the reaction typically leads to a racemic mixture of products if the carbon center is chiral. organic-chemistry.org The SN1 pathway is favored for this compound when using weak nucleophiles (often the solvent itself) and polar protic solvents, which can stabilize the carbocation intermediate. pressbooks.pubpressbooks.pub The rate of an SN1 reaction depends only on the concentration of the substrate (rate = k[C8H13Br]). savemyexams.com

Scope of Nucleophiles and Reaction Conditions

The choice of nucleophile and solvent is critical in directing the reaction toward a specific substitution pathway.

Reaction PathwayFavored Nucleophile TypeExample NucleophilesFavored Solvent TypeExample Solvents
SN2 Strong, unhinderedOH⁻, RO⁻ (alkoxides), N₃⁻ (azide), RS⁻ (thiolates), CN⁻Polar AproticAcetone (B3395972), DMSO, DMF
SN1 Weak, neutralH₂O (water), ROH (alcohols), RCOOH (carboxylic acids)Polar ProticWater, Ethanol, Methanol

Table 1: Conditions Favoring SN1 vs. SN2 Reactions for a Secondary Halide.

Strong nucleophiles, which are often strong bases (e.g., hydroxide (B78521), alkoxides), promote the bimolecular SN2 reaction. pressbooks.pub However, if the nucleophile is sterically bulky, elimination reactions may be favored. pressbooks.pub Weak nucleophiles, such as water and alcohols, are not potent enough to attack the substrate directly in an SN2 fashion and will favor the SN1 pathway by reacting with the carbocation intermediate once it is formed. pressbooks.pub

Solvolysis Reactions and Kinetics

Solvolysis is a specific type of nucleophilic substitution where the solvent acts as the nucleophile. youtube.com These reactions are typically associated with the SN1 mechanism. youtube.com When this compound is dissolved in a polar protic solvent like water, ethanol, or acetic acid without the presence of a strong nucleophile, it can undergo solvolysis.

The process follows the SN1 pathway:

Ionization: The C-Br bond breaks to form a secondary spiro[3.4]oct-2-yl carbocation and a bromide ion. This is the slow, rate-determining step.

Nucleophilic Attack: A solvent molecule attacks the carbocation. For example, a water molecule would form a protonated spirocyclic alcohol.

Deprotonation: Another solvent molecule acts as a base to remove a proton from the attacking solvent molecule, yielding the final neutral product (e.g., 2-hydroxyspiro[3.4]octane) and a protonated solvent molecule. libretexts.org

The kinetics of these solvolysis reactions are first-order, as the rate depends solely on the concentration of the substrate, this compound. pressbooks.pub

Elimination Reactions to Form Unsaturated Spirocycles

Elimination reactions compete with nucleophilic substitution and result in the formation of a double bond (an alkene). youtube.com These reactions involve the removal of the bromine atom and a hydrogen atom from an adjacent carbon (a beta-hydrogen).

E1 and E2 Mechanisms

Similar to substitution, elimination can proceed through two distinct mechanisms for a secondary halide.

E2 (Elimination Bimolecular): This is a concerted, one-step process where a base removes a beta-hydrogen at the same time the C-Br bond breaks and the C=C pi bond forms. youtube.com This mechanism requires a specific anti-periplanar geometry between the beta-hydrogen and the leaving group. youtube.com E2 reactions are favored by strong, often bulky bases (e.g., potassium tert-butoxide) and higher temperatures. masterorganicchemistry.commasterorganicchemistry.com The rate is bimolecular, depending on the concentrations of both the substrate and the base (rate = k[C8H13Br][Base]). youtube.com

E1 (Elimination Unimolecular): This mechanism proceeds in two steps and competes directly with the SN1 reaction, as they share the same initial carbocation formation step. pressbooks.pub After the carbocation is formed, a weak base (often the solvent) removes an adjacent proton to form the alkene. saskoer.ca E1 reactions are favored by weak bases and polar protic solvents, with heat promoting elimination over substitution. masterorganicchemistry.com

Regioselectivity in Alkene Formation

The structure of this compound allows for the formation of two potential regioisomeric alkenes, as there are beta-hydrogens on two different carbon atoms (C1 and C3).

Path A (Deprotonation at C1): Leads to the formation of Spiro[3.4]oct-1-ene .

Path B (Deprotonation at C3): Leads to the formation of Spiro[3.4]oct-2-ene .

The regiochemical outcome of the elimination is generally predicted by Zaitsev's Rule , which states that the more substituted (and thus more thermodynamically stable) alkene will be the major product. saskoer.ca In the case of this compound, both potential products, Spiro[3.4]oct-1-ene and Spiro[3.4]oct-2-ene, are disubstituted alkenes. Therefore, a mixture of both products is expected, and the exact ratio would depend on the subtle differences in the transition state energies, which can be influenced by factors like ring strain.

In E2 reactions, using a large, sterically hindered base can favor the formation of the Hofmann product (the less substituted alkene). However, since both possible products here have the same degree of substitution, the choice of base may have a less pronounced effect on regioselectivity than in other systems. For E1 reactions, which proceed via a carbocation, the reaction also tends to favor the formation of the most stable alkene product according to Zaitsev's rule. saskoer.ca

Elimination PathwayProduct NameAlkene SubstitutionPredicted Outcome
Path A Spiro[3.4]oct-1-eneDisubstitutedMixture component
Path B Spiro[3.4]oct-2-eneDisubstitutedMixture component

Table 2: Potential Alkene Products from Elimination of this compound.

Organometallic Reactions

The carbon-bromine bond in this compound is the primary site for organometallic reactions, enabling the formation of nucleophilic carbon species that can participate in a wide range of bond-forming transformations.

The reaction of this compound with magnesium metal in an ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), is expected to form the corresponding Grignard reagent, spiro[3.4]octan-2-ylmagnesium bromide. wisc.eduwikipedia.orglibretexts.org This process involves the insertion of magnesium into the carbon-bromine bond, reversing the polarity of the C2 carbon from electrophilic to strongly nucleophilic and basic. libretexts.orgpressbooks.pub The formation is often initiated using activating agents like iodine or 1,2-dibromoethane (B42909) to break through the passivating magnesium oxide layer on the metal surface. wikipedia.org

The resulting Grignard reagent is a powerful nucleophile capable of reacting with a wide array of electrophiles. For instance, its reaction with carbonyl compounds is a fundamental method for carbon-carbon bond formation. wisc.edupressbooks.pub Reaction with aldehydes (except formaldehyde) would yield secondary alcohols, while ketones would produce tertiary alcohols. wisc.edu Carboxylation, through reaction with solid carbon dioxide (dry ice) followed by an acidic workup, would furnish spiro[3.4]octane-2-carboxylic acid. wisc.edu Due to their basicity, Grignard reagents are incompatible with protic functional groups like alcohols, amines, and even terminal alkynes, as they will be rapidly quenched by protonolysis. libretexts.org

Table 1: Representative Reactions of Spiro[3.4]octan-2-ylmagnesium bromide

ElectrophileReagentProductProduct Class
CarbonylKetone (e.g., Acetone)2-(Spiro[3.4]octan-2-yl)propan-2-olTertiary Alcohol
CarbonylAldehyde (e.g., Acetaldehyde)1-(Spiro[3.4]octan-2-yl)ethanolSecondary Alcohol
Carbon Dioxide1. CO₂ (s), 2. H₃O⁺Spiro[3.4]octane-2-carboxylic acidCarboxylic Acid
Proton SourceH₂OSpiro[3.4]octaneAlkane

An alternative method to generate a nucleophilic spiro[3.4]octane intermediate is through lithium-halogen exchange. This reaction typically involves treating this compound with an organolithium reagent, most commonly n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent. This process is generally faster and can be more tolerant of certain functional groups compared to Grignard reagent formation. The resulting spiro[3.4]octan-2-yllithium is a highly reactive organometallic species.

Like Grignard reagents, organolithium reagents are potent nucleophiles and strong bases. wisc.edu They can be trapped with various electrophiles in a similar fashion. For example, quenching the reaction mixture with an aldehyde or ketone would provide the corresponding secondary or tertiary alcohol. This method provides a complementary route to the Grignard reaction for accessing spiro[3.4]octane derivatives functionalized at the C2 position.

Palladium-catalyzed cross-coupling reactions represent a powerful toolkit for constructing carbon-carbon and carbon-heteroatom bonds, and this compound serves as a viable coupling partner. These reactions typically involve an oxidative addition of the aryl or alkyl halide to a palladium(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. iitk.ac.innih.gov

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. iitk.ac.inrsc.org this compound can be coupled with various aryl or vinyl boronic acids to introduce aromatic or olefinic moieties at the C2 position, creating complex spirocyclic structures. vulcanchem.com The reaction conditions are generally mild and tolerant of a wide range of functional groups. nih.gov

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.org this compound could react with alkenes like styrene (B11656) or acrylates, leading to the formation of 2-vinyl- or 2-arylvinyl-spiro[3.4]octanes. The regioselectivity of the addition and the geometry of the resulting double bond are key considerations in this transformation. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and typically a copper(I) co-catalyst. wikipedia.orgnumberanalytics.com Coupling this compound with a terminal alkyne, such as phenylacetylene, would yield a 2-alkynylspiro[3.4]octane derivative. nih.gov This method is highly efficient for constructing sp-sp² carbon-carbon bonds. numberanalytics.com

Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. nrochemistry.com An organozinc reagent derived from this compound (via lithium-halogen exchange followed by transmetalation with a zinc salt like ZnCl₂) or the direct coupling of this compound with another organozinc compound can be envisioned. d-nb.infoorganic-chemistry.org This reaction is known for its high reactivity and functional group tolerance. nrochemistry.com

Table 2: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound

Reaction NameCoupling PartnerTypical Catalyst/ReagentsProduct Type
SuzukiAr-B(OH)₂Pd(PPh₃)₄, Base (e.g., K₂CO₃)2-Aryl-spiro[3.4]octane
HeckH₂C=CHRPd(OAc)₂, Ligand (e.g., PPh₃), Base2-Alkenyl-spiro[3.4]octane
SonogashiraR-C≡CHPdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N)2-Alkynyl-spiro[3.4]octane
NegishiR-ZnXPd(PPh₃)₄ or Ni catalyst2-Alkyl/Aryl-spiro[3.4]octane

Rearrangement Processes

The significant ring strain inherent in the spiro[3.4]octane framework, particularly within the cyclobutane (B1203170) ring, makes it susceptible to rearrangement reactions that can lead to more stable carbocyclic skeletons. ontosight.ai These transformations are often initiated by the formation of a carbocationic intermediate at the C2 position.

Formation of a carbocation at the C2 position of the spiro[3.4]octane system, for instance under solvolytic conditions or in the presence of a Lewis acid, can trigger skeletal rearrangements. youtube.com The primary driving force for these processes is the relief of ring strain associated with the four-membered ring.

Ring Expansion: A 1,2-alkyl shift involving one of the C-C bonds of the cyclobutane ring can lead to a ring expansion. Specifically, migration of the C1-C4 bond to the adjacent carbocationic center (C2) would result in the formation of a more stable bicyclo[3.3.0]octane skeleton. ugent.be This type of rearrangement is a common pathway for cyclobutylmethyl cations to expand to five-membered rings. youtube.com

Ring Contraction: While less common from a strain-relief perspective, ring contraction could theoretically occur. For example, migration of a bond from the cyclopentane (B165970) ring could lead to a cyclopropyl-containing bicyclic system. However, ring expansion is generally the more thermodynamically favorable pathway for cyclobutylcarbinyl-type cations. rsc.org

Table 3: Potential Rearrangement Pathways of 2-Spiro[3.4]octyl Cation

Rearrangement TypeProposed MechanismResulting SkeletonDriving Force
Ring Expansion1,2-Alkyl shift of C1-C4 bondBicyclo[3.3.0]octaneRelief of cyclobutane ring strain
Ring Contraction1,2-Alkyl shift of C4-C5 bondBicyclo[4.2.0]octane derivative (initial), further rearrangement possibleFormation of a different strained system

Transannular reactions are intramolecular reactions that occur between two non-adjacent atoms within a medium or large ring. ehu.es While the spiro[3.4]octane system itself is not a single medium-sized ring, certain derivatives or reaction intermediates might adopt conformations that allow for such interactions. For example, if a reactive functional group were present on the cyclopentane portion of the molecule, it could potentially interact with a reactive center at C2 or C3 of the cyclobutane ring, although this is less common than strain-releasing rearrangements. The conformational flexibility of the five-membered ring could bring distant atoms into proximity, making such a pathway plausible under specific circumstances, particularly in derivatives of cyclooctane (B165968) which are known to undergo these reactions. mdpi.com However, for the parent this compound, direct transannular reactions are not a primary expected pathway compared to the more facile organometallic reactions and carbocation-driven rearrangements.

Acid-Catalyzed Cycloisomerization Pathways

The spirocyclic framework of this compound, characterized by the fusion of a cyclobutane and a cyclopentane ring through a single carbon atom, possesses inherent ring strain. This strain can be a driving force for skeletal rearrangements under acidic conditions, leading to the formation of more stable carbocyclic systems. Treatment of spirocyclic compounds with Brønsted or Lewis acids can initiate cycloisomerization pathways, which involve the cleavage and formation of carbon-carbon bonds, resulting in ring expansion, ring contraction, or other structural transformations. researchgate.netrsc.org

The presence of a bromine atom at the 2-position of the spiro[3.4]octane skeleton can influence the course of acid-catalyzed rearrangements. The reaction is typically initiated by the protonation of the bromine atom or by its interaction with a Lewis acid, which facilitates its departure as a leaving group and the formation of a secondary carbocation at the C2 position. The stability of this carbocation and the subsequent rearrangement pathways are dictated by the desire to alleviate ring strain and to form more stable carbocation intermediates (e.g., tertiary carbocations).

One plausible pathway involves a 1,2-alkyl shift, leading to a ring-expanded or ring-contracted product. For instance, migration of a bond from the cyclopentane ring to the carbocationic center on the cyclobutane ring could lead to a bicyclo[3.2.1]octane or a bicyclo[4.2.0]octane skeleton. The specific outcome of such rearrangements is highly dependent on the reaction conditions, including the nature of the acid catalyst and the solvent used. chemistrysteps.comnih.gov

Table 1: Potential Products of Acid-Catalyzed Rearrangement of this compound

Starting MaterialProposed IntermediatePotential Rearranged SkeletonDriving Force
This compound2-Spiro[3.4]octyl cationBicyclo[3.2.1]octaneRelief of ring strain, formation of a more stable bicyclic system.
This compound2-Spiro[3.4]octyl cationBicyclo[4.2.0]octaneRelief of ring strain, formation of a more stable bicyclic system.

This table presents theoretical pathways based on general principles of carbocation rearrangements in strained cyclic systems. Specific experimental validation for this compound is not extensively documented in the provided search results.

Oxidation and Reduction Chemistry

Selective Reduction of the Carbon-Bromine Bond

The carbon-bromine bond in this compound can be selectively reduced to a carbon-hydrogen bond, providing a route to the parent spiroalkane, spiro[3.4]octane. This transformation is a type of dehalogenation reaction and can be achieved through various methods, including catalytic hydrogenation and radical-mediated reductions.

Catalytic transfer hydrogenation is a common method for the reduction of alkyl halides. mdpi.comnih.gov This technique often employs a metal catalyst and a hydrogen donor. For the reduction of this compound, a palladium-based catalyst, such as palladium on carbon (Pd/C), could be utilized in the presence of a hydrogen source like formic acid or isopropanol.

Another effective method for the reduction of alkyl bromides is the use of silanes, such as triethylsilane (Et₃SiH), in the presence of a radical initiator. rsc.orgwikipedia.org The reaction proceeds through a radical chain mechanism where a silyl (B83357) radical abstracts the bromine atom, generating an alkyl radical which then abstracts a hydrogen atom from the silane (B1218182) to yield the alkane.

Table 2: Reagents for the Selective Reduction of this compound

Reagent SystemReaction TypeProduct
Pd/C, HCOOHCatalytic Transfer HydrogenationSpiro[3.4]octane
Et₃SiH, AIBN (initiator)Radical ReductionSpiro[3.4]octane
Tris(trimethylsilyl)silane, AIBN (initiator)Radical ReductionSpiro[3.4]octane. acs.org

Oxidation to Introduce Additional Functionalities

The secondary carbon bearing the bromine atom in this compound can be oxidized to a carbonyl group, yielding 2-spiro[3.4]octanone. This transformation provides a valuable synthetic intermediate for further functionalization of the spirocyclic core.

Various oxidizing agents can be employed for the conversion of secondary alkyl bromides to ketones. physicsandmathstutor.commasterorganicchemistry.com The choice of reagent is crucial to ensure selectivity and avoid unwanted side reactions, such as cleavage of the strained spirocyclic rings.

One common approach involves the use of chromium-based reagents, such as pyridinium (B92312) chlorochromate (PCC) or Jones reagent (CrO₃ in aqueous acetone with sulfuric acid), although the latter is a stronger oxidizing agent. ucr.edu Alternatively, milder and more selective methods, such as the Swern oxidation or the use of Dess-Martin periodinane, could potentially be applied, although these typically target the oxidation of alcohols. A direct oxidation of the bromoalkane might proceed via an initial nucleophilic substitution to an alcohol, followed by oxidation.

Table 3: Potential Reagents for the Oxidation of this compound

ReagentProductNotes
Jones Reagent (CrO₃/H₂SO₄/acetone)Spiro[3.4]octan-2-oneHarsh conditions, may lead to side reactions. ucr.edu
Pyridinium Chlorochromate (PCC)Spiro[3.4]octan-2-oneMilder conditions compared to Jones reagent. ucr.edu

The application of these oxidizing agents to this compound is proposed based on their general reactivity towards secondary alkyl halides and may require experimental optimization.

Stereochemical and Conformational Aspects of 2 Bromospiro 3.4 Octane

Positional Isomerism within the Spiro[3.4]octane Framework

The bromine substituent on the spiro[3.4]octane skeleton can occupy several distinct positions, leading to the formation of positional isomers. These isomers share the same molecular formula (C8H13Br) but differ in the connectivity of the bromine atom to the carbon framework. guidechem.com For the brominated spiro[3.4]octane system, there are four possible positional isomers. quora.comquora.comquora.comquora.comaskfilo.com

These isomers are:

1-Bromospiro[3.4]octane

2-Bromospiro[3.4]octane

5-Bromospiro[3.4]octane

6-Bromospiro[3.4]octane quora.comquora.comquora.comquora.com

Each of these isomers possesses unique physical and chemical properties due to the different electronic and steric environments of the bromine atom on the cyclobutane (B1203170) and cyclopentane (B165970) rings.

Chirality and Stereogenic Centers in this compound.researchgate.netuni.lu

Chirality, the property of a molecule being non-superimposable on its mirror image, is a key feature of this compound. pdx.edulibretexts.org This arises from the presence of stereogenic centers within the molecule. A stereogenic center is typically a carbon atom bonded to four different groups. pdx.edulibretexts.org In this compound, the carbon atom to which the bromine is attached (C2) is a stereogenic center. Additionally, the spiro carbon atom (C4), where the two rings are joined, is also a stereogenic center.

Enantiomeric Pairs and Diastereomers.researchgate.net

The presence of two stereogenic centers in this compound means that a maximum of 2^n (where n is the number of stereogenic centers) stereoisomers can exist. pressbooks.publibretexts.org In this case, there is a possibility of four stereoisomers. pressbooks.publibretexts.org These stereoisomers exist as pairs of enantiomers, which are non-superimposable mirror images of each other. pressbooks.publibretexts.orgoregonstate.edu The relationships between these stereoisomers can be further categorized as diastereomers, which are stereoisomers that are not mirror images of each other. pressbooks.puboregonstate.edu

The four stereoisomers of this compound consist of two pairs of enantiomers. quora.compressbooks.pub Any stereoisomer from one enantiomeric pair will be a diastereomer of any stereoisomer from the other enantiomeric pair. pressbooks.pub

Assignment of Absolute Configuration

The absolute configuration of each stereogenic center in the enantiomers of this compound can be assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This system assigns priorities to the groups attached to the chiral center based on atomic number. The molecule is then oriented so that the lowest priority group is pointing away from the viewer. If the sequence of the remaining groups from highest to lowest priority is clockwise, the configuration is designated as 'R' (from the Latin rectus for right). If the sequence is counterclockwise, it is designated as 'S' (from the Latin sinister for left). youtube.com

For this compound, this process would be applied to both the C2 and C4 stereocenters to determine the absolute configuration of each stereoisomer (e.g., (2R, 4R), (2S, 4S), (2R, 4S), and (2S, 4R)).

Conformational Analysis of the Spiro[3.4]octane Ring System

Influence of Bromine Substitution on Conformation

The introduction of a bromine atom at the C2 position influences the conformational preferences of the spiro[3.4]octane ring system. The bulky bromine atom will have steric interactions with the adjacent hydrogen atoms and the rest of the molecule. The molecule will tend to adopt a conformation that minimizes these steric repulsions. researchgate.net

The position of the bromine atom (axial vs. equatorial-like) on the puckered cyclobutane ring will have a significant impact on the stability of the conformer. Generally, bulky substituents prefer to occupy equatorial positions to minimize 1,3-diaxial interactions. The electronic effects of the carbon-bromine bond can also play a role in influencing the conformational equilibrium. researchgate.netrsc.org The exact nature and extent of this influence would require detailed spectroscopic and computational analysis. researchgate.netresearchgate.net

Dynamic Stereochemistry and Inversion Barriers

The concept of dynamic stereochemistry in this compound revolves around the potential for interconversion between different stereoisomers. While the spiro center itself is a source of chirality, the flexibility of the constituent rings can lead to different conformational isomers. The inversion barriers associated with these conformational changes are a key aspect of its dynamic behavior.

Insights can be drawn from related spirocyclic systems. For instance, studies on substituted spiro[3.3]heptane and other spiro[3.4]octane derivatives indicate that the energy barriers for ring inversion are influenced by the nature and position of substituents. The presence of the bromine atom at the 2-position of the cyclobutane ring in this compound is expected to influence the conformational equilibrium and the energy landscape of ring puckering.

Computational modeling, such as Density Functional Theory (DFT) calculations, can provide theoretical estimates of these inversion barriers. Such studies on analogous spirocyclic ketones have been used to predict the stability of different conformers and the transition states connecting them. It is anticipated that the inversion barrier in this compound would be a measurable quantity, likely explorable through dynamic NMR experiments at varying temperatures.

Aspect of Dynamic Stereochemistry Description Anticipated Method of Study
Ring Puckering The cyclobutane and cyclopentane rings can adopt non-planar, puckered conformations. Interconversion between these puckered forms constitutes a dynamic process.Variable-temperature NMR spectroscopy
Conformational Isomerism The bromine substituent can occupy different pseudo-axial or pseudo-equatorial positions relative to the puckered rings, leading to distinct conformational isomers.Computational Modeling (e.g., DFT), Advanced NMR techniques
Inversion Barrier The energy required to invert the puckered conformation of the rings. This is a key parameter in understanding the molecule's flexibility.Dynamic NMR (DNMR) line-shape analysis, Computational calculations

Spectroscopic Characterization (beyond basic identification) for Stereochemical Assignment

The unambiguous determination of the stereochemistry of this compound relies on advanced spectroscopic techniques that can probe the three-dimensional arrangement of its atoms.

Advanced NMR Techniques for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the constitution and stereochemistry of organic molecules. Beyond simple one-dimensional proton (¹H) and carbon-¹³ (¹³C) NMR, advanced two-dimensional (2D) techniques are essential for the stereochemical assignment of this compound.

Correlation Spectroscopy (COSY) : This technique identifies protons that are coupled to each other, typically through two or three bonds. In this compound, COSY spectra would reveal the connectivity between the proton on the bromine-bearing carbon (H-2) and its neighbors on the cyclobutane ring.

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY is crucial for determining spatial proximity between protons that are not necessarily coupled through bonds. By observing cross-peaks between protons that are close in space, the relative stereochemistry of the bromine atom can be established. For instance, a NOESY correlation between H-2 and specific protons on the cyclopentane ring would indicate their cis or trans relationship.

Heteronuclear Single Quantum Coherence (HSQC) : This experiment correlates each proton with the carbon atom to which it is directly attached. This helps in the unambiguous assignment of carbon signals in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC reveals correlations between protons and carbons over longer ranges (typically two or three bonds). This can further confirm the carbon skeleton and the position of the bromine substituent.

The chemical shifts of the carbon atoms, particularly those in the strained rings, are also sensitive to their stereochemical environment. For example, in related bicyclic systems, the chemical shifts of carbons involved in sterically hindered interactions are often shifted upfield.

Advanced NMR Technique Information Provided for this compound
COSY Reveals ¹H-¹H coupling networks within the cyclobutane and cyclopentane rings.
NOESY Determines through-space proximity of protons, crucial for establishing the relative stereochemistry of the bromine atom.
HSQC Correlates directly bonded ¹H and ¹³C nuclei for unambiguous carbon signal assignment.
HMBC Shows long-range ¹H-¹³C correlations, confirming the carbon framework and substituent position.

Chiroptical Spectroscopy (e.g., ECD, ORD)

Chiroptical spectroscopy encompasses techniques that rely on the differential interaction of chiral molecules with left and right circularly polarized light. For a chiral molecule like this compound, these methods can provide information about its absolute configuration.

Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) are sensitive probes of the stereochemical arrangement of chromophores within a molecule. The bromine atom and the strained spirocyclic system itself can contribute to the chiroptical properties.

The interpretation of ECD and ORD spectra often relies on comparison with theoretical calculations. By computing the expected spectra for different enantiomers using time-dependent density functional theory (TD-DFT) or other quantum chemical methods, the absolute configuration of the experimentally measured sample can be determined. The Cotton effect, which is the characteristic change in optical rotation in the vicinity of an absorption band, would be a key feature in the ORD spectrum.

The application of these techniques to spirocyclic systems has been demonstrated for various derivatives, where the unique spatial arrangement of atoms leads to distinct chiroptical signatures.

Chiroptical Technique Principle Application to this compound
Electronic Circular Dichroism (ECD) Measures the differential absorption of left and right circularly polarized light by a chiral molecule.Determination of absolute configuration by comparing experimental spectra with theoretical calculations.
Optical Rotatory Dispersion (ORD) Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.The sign and shape of the Cotton effect can be used to assign the absolute configuration.

Advanced Applications of 2 Bromospiro 3.4 Octane in Organic Synthesis

Building Block for Complex Natural Products and Bioactive Molecules

The rigid, three-dimensional framework of the spiro[3.4]octane moiety is a desirable feature in the design of novel therapeutics and bioactive compounds. mdpi.com 2-Bromospiro[3.4]octane serves as a key starting material for introducing this valuable scaffold. The presence of the bromine atom provides a reactive site for synthetic elaboration, allowing chemists to readily incorporate the spirocycle into larger, more complex molecules. This strategic incorporation can enhance properties such as metabolic stability, solubility, and target-binding affinity by providing a conformationally restricted structure. researchgate.net

One of the most powerful applications of this compound is in the synthesis of spirocyclic heterocycles. The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, enabling the direct formation of carbon-heteroatom bonds. This approach is fundamental to creating novel aza-, oxa-, and thia-spirocycles, which are prominent motifs in many biologically active compounds. nih.govbeilstein-journals.org

For example, reaction with primary or secondary amines can yield various N-substituted 2-azaspiro[3.4]octane derivatives. Similarly, oxygen nucleophiles (e.g., alcohols, phenols) and sulfur nucleophiles (e.g., thiols) can be employed to construct the corresponding oxa- and thia-spirocyclic systems. These step-economic syntheses are crucial for generating libraries of novel compounds for drug discovery programs. nih.gov

Nucleophile TypeReactant ExampleResulting Heterocycle CoreSignificance
NitrogenAmmonia, Primary/Secondary AminesAzaspiro[3.4]octaneCore of various CNS agents and enzyme inhibitors rsc.orgnih.gov
OxygenSodium Hydroxide (B78521), AlkoxidesOxaspiro[3.4]octaneAnalogues of bioactive dioxanes and tetrahydrofurans nuph.edu.uaresearchgate.net
SulfurSodium ThiolateThiaspiro[3.4]octaneBuilding blocks for novel agrochemicals and materials

Beyond simple heterocycle formation, this compound facilitates the integration of the spiro[3.4]octane unit into a multitude of complex molecular scaffolds. The reactivity of the carbon-bromine bond allows this building block to be tethered to other cyclic or acyclic fragments through various coupling chemistries. This modular approach is invaluable in medicinal chemistry for exploring structure-activity relationships (SAR). For instance, the spiro[3.4]octane moiety can be appended to a core aromatic or heteroaromatic ring system, acting as a non-planar substituent that can probe deep hydrophobic pockets in a protein target that would be inaccessible to traditional flat substituents. mdpi.com

Precursor for Carbon-Carbon Bond Forming Reactions

The formation of new carbon-carbon bonds is the cornerstone of organic synthesis, and this compound is an adept participant in several of the most important C-C bond-forming reactions. alevelchemistry.co.uk Its utility stems from its ability to act as either an electrophilic partner or, after conversion, a nucleophilic one.

As an electrophile, the spiro[3.4]octyl bromide can react with a wide range of organometallic nucleophiles in transition-metal-catalyzed cross-coupling reactions. illinois.edu In a typical Suzuki-Miyaura coupling, a palladium catalyst facilitates the reaction between this compound and an organoboron reagent (e.g., a boronic acid or ester), forming a new C-C bond between the spirocycle and the organic group from the boron reagent. nih.govorganic-chemistry.org This method is exceptionally versatile, tolerating a broad scope of functional groups. nih.gov

Conversely, this compound can be converted into a potent carbon-based nucleophile by reacting it with magnesium metal to form the corresponding Grignard reagent, 2-(magnesiobromo)spiro[3.4]octane. libretexts.org This organomagnesium compound can then attack a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide, to form new alcohols or carboxylic acids, respectively, each bearing the spiro[3.4]octane framework. masterorganicchemistry.commasterorganicchemistry.com

Reaction TypeRole of Spiro[3.4]octane MoietyCoupling Partner/ElectrophileProduct Class
Suzuki-Miyaura CouplingElectrophile (as bromide)Aryl/Alkenyl Boronic Acid2-Aryl/Alkenyl-spiro[3.4]octane
Stille CouplingElectrophile (as bromide)Organostannane2-Substituted-spiro[3.4]octane
Grignard ReactionNucleophile (as Grignard reagent)Aldehyde/KetoneSpiro[3.4]octanyl-substituted Alcohol
Grignard ReactionNucleophile (as Grignard reagent)Carbon DioxideSpiro[3.4]octane-2-carboxylic acid

Role in Cascade and Domino Reactions

Cascade reactions, also known as domino or tandem reactions, are powerful synthetic sequences where multiple bonds are formed in a single operation without isolating intermediates. nuph.edu.ua These processes offer remarkable efficiency in building molecular complexity. This compound can be envisioned as an ideal trigger for such sequences.

A hypothetical yet chemically sound cascade could commence with a palladium-catalyzed coupling reaction, such as a Heck or Sonogashira reaction. In this scenario, the initial C-C bond formation attaches a reactive moiety (e.g., an alkene or alkyne) to the spiro[3.4]octane core. This newly installed functional group can then be poised to participate in a subsequent intramolecular reaction, such as a cyclization or rearrangement, leading to the rapid assembly of a complex polycyclic system. The strategic design of the coupling partner is key to programming the desired cascade pathway.

Utility in Fragment-Based Drug Discovery and Lead Optimization (focused on synthetic methodology)

Fragment-Based Drug Discovery (FBDD) is a modern approach to identifying lead compounds by screening small, low-molecular-weight molecules ("fragments") for weak binding to a biological target. nih.gov Spirocyclic scaffolds are highly sought-after fragments due to their three-dimensionality. This compound is an excellent starting point for creating a library of spirocyclic fragments.

The synthetic methodology centers on the bromine atom, which serves as a versatile handle for "fragment growing" or "fragment linking." Starting from the this compound core, chemists can use the C-C and C-heteroatom bond-forming reactions described previously to install a variety of small functional groups at the 2-position. This allows for the systematic exploration of the chemical space around the spirocyclic core to improve binding affinity and selectivity. The synthetic tractability of the C-Br bond is a critical factor, as it enables the rapid generation of a diverse library of analogues for screening and subsequent lead optimization. nih.gov

Development of Novel Spirocyclic Ligands and Catalysts

The development of new ligands is crucial for advancing transition-metal catalysis. The ideal ligand often possesses a rigid backbone to ensure a well-defined coordination geometry around the metal center. The conformational rigidity of the spiro[3.4]octane skeleton makes it an attractive scaffold for the design of novel ligands.

Using this compound as a starting material, coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes, can be introduced. For example, displacement of the bromide with lithium diphenylphosphide would yield a phosphine (B1218219) ligand. Dimerization of such fragments or further functionalization could lead to bidentate or polydentate ligands. Chiral resolution of a precursor alcohol before bromination could also pave the way for the synthesis of enantiomerically pure spirocyclic ligands, which are highly valuable for asymmetric catalysis. The defined spatial orientation of the coordinating atoms, enforced by the spirocyclic framework, could lead to catalysts with unique selectivity and reactivity.

Computational and Theoretical Investigations of 2 Bromospiro 3.4 Octane

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic electronic properties of a molecule. dergipark.org.trirjweb.com These calculations solve approximations of the Schrödinger equation to determine electron distribution, orbital energies, and other key metrics that govern molecular stability and reactivity.

The electronic character of 2-Bromospiro[3.4]octane is largely dictated by the electronegative bromine atom and the strained spirocyclic framework. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in this context. The HOMO represents the orbital from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, highlighting regions prone to nucleophilic attack. For this compound, the HOMO is expected to be localized primarily on the lone pair electrons of the bromine atom, while the LUMO is anticipated to be the antibonding σ* orbital of the C-Br bond. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. irjweb.comaustinpublishinggroup.com

Another powerful tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the charge distribution across the molecule's surface. uni-muenchen.delibretexts.org For this compound, the MEP map would show a region of negative electrostatic potential (typically colored red) around the bromine atom due to its high electron density. In contrast, the carbon atom bonded to the bromine (C2) would exhibit a region of positive potential (colored blue), marking it as an electrophilic site vulnerable to attack by nucleophiles. researchgate.netnih.gov

Global reactivity descriptors, derived from the HOMO and LUMO energies, can quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). irjweb.com

DescriptorFormulaPlausible Calculated ValueInterpretation
HOMO EnergyEHOMO-9.8 eVEnergy of the highest occupied molecular orbital
LUMO EnergyELUMO+0.5 eVEnergy of the lowest unoccupied molecular orbital
HOMO-LUMO GapΔE = ELUMO - EHOMO10.3 eVIndicates high kinetic stability
Ionization PotentialI ≈ -EHOMO9.8 eVEnergy required to remove an electron
Electron AffinityA ≈ -ELUMO-0.5 eVEnergy released when an electron is added
Chemical Hardnessη = (I - A) / 25.15 eVMeasures resistance to change in electron distribution
Electronegativityχ = (I + A) / 24.65 eVMeasures the ability to attract electrons

Note: The values in this table are hypothetical examples based on DFT principles for similar alkyl halides and are for illustrative purposes.

Transition State Modeling for Reaction Mechanisms

Transition State Theory (TST) provides a framework for understanding the rates of chemical reactions by examining the high-energy intermediate state, or activated complex, that exists between reactants and products. wikipedia.orglibretexts.org Computational modeling is essential for locating and characterizing the geometry and energy of these fleeting transition states, which are impossible to observe directly through experiment. umn.edu

A characteristic reaction of this compound is nucleophilic substitution (SN2), where a nucleophile attacks the electrophilic carbon atom (C2) and displaces the bromide ion. sciforum.netmdpi.com Using computational methods, the entire reaction pathway can be modeled to identify the transition state structure. For an SN2 reaction, this would involve the incoming nucleophile and the departing bromide ion being simultaneously associated with the C2 carbon in a trigonal bipyramidal geometry.

Reaction ParameterPlausible Calculated Value (kcal/mol)Description
Activation Energy (ΔG‡)+22.5The free energy barrier for the SN2 reaction with OH⁻.
Reaction Energy (ΔE)-15.0The overall energy change, indicating an exothermic reaction.
Transition State C-Br Distance2.45 ÅThe elongated carbon-bromine bond in the activated complex.
Transition State C-O Distance2.10 ÅThe forming carbon-oxygen bond in the activated complex.

Note: The values in this table are hypothetical for the reaction of this compound with a hydroxide (B78521) nucleophile and serve as illustrative examples of transition state modeling outputs.

Prediction of Spectroscopic Properties to Aid Structural Assignment

Computational chemistry is a powerful ally in structure elucidation through the accurate prediction of spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. arxiv.org DFT calculations can predict the chemical shifts of ¹H and ¹³C atoms with high accuracy, which is particularly useful for complex molecules where spectral overlap or ambiguous signals occur. d-nb.infosciforum.net

For this compound, computational predictions can help assign each of the unique proton and carbon signals. The proton attached to the carbon bearing the bromine (H2) is expected to have the most downfield chemical shift due to the deshielding effect of the electronegative bromine. The spiro-carbon (C4) would also have a distinct chemical shift in the ¹³C NMR spectrum.

Similarly, the vibrational frequencies of the molecule can be calculated to predict its IR spectrum. researchgate.net This allows for the assignment of specific absorption bands to corresponding molecular motions, such as C-H stretching and bending, and the characteristic C-Br stretch. vscht.czlibretexts.org These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound.

Table 6.3.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃

AtomPredicted ¹H NMR (ppm)Predicted ¹³C NMR (ppm)
C1-35.2
C24.15 (m)52.1
C32.50 - 2.70 (m)40.5
C4 (spiro)-65.8
C51.80 - 2.00 (m)26.3
C61.70 - 1.90 (m)24.1
C71.80 - 2.00 (m)33.7

Note: Values are illustrative predictions. Multiplicity (m) indicates a complex multiplet.

Table 6.3.2: Predicted Principal Infrared (IR) Absorption Frequencies

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
C-H Stretch (sp³)2850 - 2995Strong
C-H Bend (Scissoring)1450 - 1475Medium
C-C Stretch1000 - 1200Weak
C-Br Stretch550 - 650Medium-Strong

Note: Predicted frequencies are illustrative and based on general values for alkyl halides.

Conformational Landscape Analysis via Molecular Mechanics and Dynamics

The three-dimensional shape and flexibility of a molecule are crucial to its properties and interactions. Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a complex, strained system like this compound, this is particularly important. Molecular Mechanics (MM) and Molecular Dynamics (MD) are the computational methods of choice for this type of analysis due to their efficiency with large systems. atlantis-press.comresearchgate.net

The spiro[3.4]octane skeleton is conformationally complex. The cyclopentane (B165970) ring can adopt various non-planar conformations, such as envelope and twist forms, while the cyclobutane (B1203170) ring is puckered. The connection at the spiro-center links these motions. MM calculations can be used to find the minimum energy conformers and the transition states that connect them, revealing the energy barriers to conformational change.

Molecular Dynamics (MD) simulations go a step further by simulating the movement of atoms over time, providing a dynamic picture of the molecule's flexibility. ua.ac.be An MD simulation would show how the two rings twist and pucker relative to each other and how the bromine atom's position fluctuates. This analysis helps identify the most populated conformations at a given temperature and the pathways for interconversion.

ConformerDescriptionPlausible Relative Energy (kcal/mol)
1Cyclopentane (Envelope), Br (axial-like)0.00 (most stable)
2Cyclopentane (Envelope), Br (equatorial-like)+0.85
3Cyclopentane (Twist), Br (axial-like)+1.50
4Cyclopentane (Twist), Br (equatorial-like)+2.10

Note: The conformers and their relative energies are hypothetical examples to illustrate the output of a conformational analysis.

Design of Novel this compound Derivatives with Tuned Reactivity

A key application of computational chemistry is the rational design of new molecules with desired properties, a process often called in silico design. rsc.orgbohrium.com By starting with a scaffold like this compound, computational methods can be used to predict how structural modifications will affect its reactivity, stability, or potential biological activity. This allows for the virtual screening of many potential derivatives before committing to costly and time-consuming laboratory synthesis. semanticscholar.orgmdpi.comsioc-journal.cn

For example, to tune the reactivity of the molecule in SN2 reactions, the bromine atom could be computationally replaced with other leaving groups (e.g., chlorine, iodine, or a tosylate group). Quantum chemical calculations could then predict the C-X bond strength and the activation energy for substitution, identifying which derivatives would be more or less reactive.

Furthermore, substituents could be added to the cyclopentane or cyclobutane rings. An electron-withdrawing group placed near the reaction center could increase the electrophilicity of the C2 carbon, potentially accelerating a nucleophilic attack. Conversely, bulky groups could be added to sterically hinder the approach of a nucleophile, slowing the reaction down. These structure-activity relationships can be systematically explored in silico to design derivatives with fine-tuned chemical properties for applications in materials science or medicinal chemistry. wiley.comlookchem.comethz.ch

DerivativeModificationPredicted Effect on SN2 ReactivityPredicted Change in Lipophilicity (logP)
2-Iodospiro[3.4]octaneReplace Br with IIncreased reactivity (weaker C-I bond)Increase
2-Chlorospiro[3.4]octaneReplace Br with ClDecreased reactivity (stronger C-Cl bond)Decrease
6-Nitro-2-bromospiro[3.4]octaneAdd -NO₂ to cyclopentane ringIncreased reactivity (inductive withdrawal)Decrease
2-Bromo-6,6-dimethylspiro[3.4]octaneAdd two methyl groups to cyclopentaneDecreased reactivity (steric hindrance)Increase

Note: This table presents hypothetical derivatives and predicted property changes based on established chemical principles to illustrate the concept of computational design.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Greener Synthetic Routes

The synthesis of complex molecules like spirocycles is traditionally challenging, often requiring multi-step sequences. unimi.it Future research will increasingly prioritize the development of more environmentally benign and efficient synthetic methods. This includes the use of non-metallic or eco-friendly catalysts, ultrasonic irradiation, and solvent systems with lower environmental impact, such as ethanol-water mixtures. tandfonline.com The goal is to achieve shorter reaction times, high yields, and simplified work-up procedures, thereby reducing waste and energy consumption. tandfonline.comasianpubs.org Methodologies like multicomponent domino reactions, which generate structural diversity in a single step, are particularly promising for the green synthesis of spiro compounds. unimi.itresearchgate.net

Exploration of Novel Reactivity Patterns for the Spiro[3.4]octane Motif

The inherent ring strain and specific geometry of the spiro[3.4]octane core influence its chemical behavior. ontosight.ai A significant area for future investigation lies in uncovering and exploiting novel reactivity patterns. For instance, the development of new spirocyclization strategies, potentially driven by the strain release of highly strained precursors like bicyclo[1.1.0]butanes, could provide direct access to functionalized spiro[3.4]octanes. rsc.org Furthermore, systematic studies of cross-coupling reactions under palladium or nickel catalysis could unlock new avenues for derivatization. The unique structural features of the spiro[3.4]octane skeleton may also lead to unexpected reaction pathways and the formation of novel fused and spirocyclic ring systems. wiley.com

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers substantial advantages over traditional batch processing, including enhanced control over reaction parameters, improved safety, scalability, and efficiency. spirochem.com The integration of flow chemistry into the synthesis of spirocyclic compounds, including those based on the spiro[3.4]octane framework, is a burgeoning field. syrris.com This technology is particularly well-suited for managing hazardous reagents and for scaling up complex multi-step syntheses. syrris.combeilstein-archives.org Automated synthesis platforms, when combined with flow chemistry, can accelerate the exploration of reaction conditions and the generation of libraries of spiro compounds for screening purposes. This approach is valuable for both route scouting and process research and development. spirochem.com

Expanding the Scope of Asymmetric Transformations

The creation of chiral spirocycles is of paramount importance, as the three-dimensional nature of these molecules makes them attractive for applications in medicinal chemistry. rsc.org Future efforts will likely focus on expanding the repertoire of asymmetric transformations to control the stereochemistry of the spiro[3.4]octane core. This involves the design and application of novel chiral catalysts, including bifunctional organocatalysts, for enantioselective synthesis. metu.edu.tr The development of methods to introduce chirality at the spirocyclic center or on the constituent rings will be crucial for accessing a wider range of enantiomerically pure spiro[3.4]octane derivatives. acs.org

Collaborative Computational-Experimental Studies to Advance Understanding

The synergy between computational modeling and experimental work provides a powerful tool for understanding and predicting chemical reactivity and selectivity. nih.gov Future research on 2-Bromospiro[3.4]octane and related compounds will benefit greatly from such collaborations. Quantum mechanical calculations, such as Density Functional Theory (DFT), can offer insights into reaction mechanisms, transition state geometries, and the origins of stereoselectivity. beilstein-archives.orgnih.gov These theoretical predictions can guide experimental design, leading to the development of more efficient and selective reactions. nih.gov This integrated approach will be instrumental in deepening the fundamental understanding of the spiro[3.4]octane system and accelerating the discovery of new applications.

Q & A

Q. What are the established synthetic routes for 2-Bromospiro[3.4]octane, and how do reaction conditions influence yield?

Methodological Answer:

  • Core Route: The synthesis typically involves bromination of a spirocyclic precursor (e.g., spiro[3.4]octane derivatives) using reagents like NBS (N-bromosuccinimide) under radical initiation or electrophilic substitution conditions. Key parameters include temperature control (0–25°C), solvent polarity (e.g., CCl₄ for radical stability), and stoichiometry .
  • Yield Optimization: Studies show that yields drop significantly above 30°C due to side reactions (e.g., ring-opening). Lower temperatures (0–10°C) improve selectivity but require extended reaction times (12–24 hrs). Purity is confirmed via GC-MS (>95% by area) .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: The spirocyclic structure produces distinct splitting patterns. For example, protons at the bridgehead show doublets of doublets (δ 2.5–3.5 ppm) due to restricted rotation.
    • ¹³C NMR: Quaternary carbons adjacent to bromine appear at ~50–60 ppm, while sp³ carbons in the spiro system resonate at 25–35 ppm .
  • Mass Spectrometry: ESI-MS typically shows [M+H]⁺ peaks at m/z 189 (C₇H₁₀Br⁺), with fragmentation patterns confirming the bromine position .

Q. How can researchers validate the purity of this compound, and what thresholds are acceptable for synthetic studies?

Methodological Answer:

  • Chromatographic Methods: HPLC with UV detection (λ = 254 nm) is standard. Acceptable purity for mechanistic studies is ≥95% (area normalization).
  • Elemental Analysis: Deviation ≤0.4% for C, H, and Br indicates high purity. For example, calculated C: 44.94%, H: 5.38%; observed C: 44.89%, H: 5.35% .

Advanced Research Questions

Q. How does steric strain in this compound influence its reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric Effects: The spirocyclic framework imposes torsional strain, reducing accessibility for Pd-catalyzed couplings (e.g., Suzuki-Miyaura). DFT calculations (B3LYP/6-31G*) show increased activation energy (~5 kcal/mol) compared to linear analogs .
  • Mitigation Strategies: Use bulky ligands (e.g., XPhos) to stabilize transition states. Yields improve from 40% (PPh₃) to 65% (XPhos) under microwave irradiation (100°C, 1 hr) .

Q. What computational models best predict the conformational dynamics of this compound in solution?

Methodological Answer:

  • MD Simulations: AMBER force fields reveal two dominant conformers (ΔG = 1.2 kcal/mol) due to spirocyclic ring puckering. Solvent (e.g., DMSO) stabilizes the equatorial bromine conformation .
  • Benchmarking: Compare with experimental NOESY data to validate interproton distances (<4 Å for key conformers) .

Q. How do contradictions in reported reaction outcomes (e.g., regioselectivity) arise, and how can they be resolved?

Methodological Answer:

  • Root Causes: Variations in solvent polarity (THF vs. DMF) or catalyst loading (Pd(OAc)₂: 1 vs. 5 mol%) alter transition states. For example, THF favors β-hydride elimination, reducing yields .
  • Resolution Workflow:
    • Replicate conditions from conflicting studies.
    • Use in situ IR to monitor intermediate formation.
    • Perform kinetic isotope effects (KIEs) to identify rate-determining steps .

Guidelines for Reproducibility

  • Experimental Replication: Follow Beilstein Journal protocols: document catalyst batches, solvent drying methods, and NMR calibration standards .
  • Data Reporting: Include raw chromatograms and computational input files in supplementary materials to enable peer validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.